molecular formula C24H18F3N5OS B11693265 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11693265
M. Wt: 481.5 g/mol
InChI Key: JRCUOGIOLILMOU-RWPZCVJISA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a trifluoromethyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 4,5-diphenyl-1,2,4-triazole-3-thiol, which is then alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes acetal deprotection using formic acid to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation pathways, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H18F3N5OS

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H18F3N5OS/c25-24(26,27)20-14-8-7-11-18(20)15-28-29-21(33)16-34-23-31-30-22(17-9-3-1-4-10-17)32(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,29,33)/b28-15+

InChI Key

JRCUOGIOLILMOU-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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